molecular formula C38H39I2N3-2 B12298649 (4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide

(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide

Cat. No.: B12298649
M. Wt: 791.5 g/mol
InChI Key: OJLSKLAIMJEKQX-MRCMMMSMSA-L
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Description

(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide is a complex organic compound characterized by its unique structure comprising multiple quinoline units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivatives, followed by their coupling through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, high temperatures, and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce partially hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide is studied for its potential as a fluorescent marker due to its ability to emit light upon excitation.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.

Industry

In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, thereby interfering with their normal function. The pathways involved often include the inhibition of key enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar aromatic properties.

    Isoquinoline: Another aromatic compound with a structure similar to quinoline.

    Quinacridone: A pigment with a structure that includes multiple quinoline units.

Uniqueness

What sets (4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide apart is its extended conjugated system, which enhances its electronic properties, making it suitable for applications in optoelectronics and as a potential therapeutic agent.

Properties

Molecular Formula

C38H39I2N3-2

Molecular Weight

791.5 g/mol

IUPAC Name

(4E)-4-[(2E,4E)-3,5-bis(1-ethyl-2H-quinolin-4-yl)penta-2,4-dienylidene]-1-ethylquinoline;diiodide

InChI

InChI=1S/C38H39N3.2HI/c1-4-39-26-23-30(33-13-7-10-16-36(33)39)21-19-29(32-25-28-41(6-3)38-18-12-9-15-35(32)38)20-22-31-24-27-40(5-2)37-17-11-8-14-34(31)37;;/h7-26H,4-6,27-28H2,1-3H3;2*1H/p-2/b22-20+,29-19+,30-21+;;

InChI Key

OJLSKLAIMJEKQX-MRCMMMSMSA-L

Isomeric SMILES

CCN1CC=C(C2=CC=CC=C21)/C=C/C(=C\C=C\3/C=CN(C4=CC=CC=C34)CC)/C5=CCN(C6=CC=CC=C56)CC.[I-].[I-]

Canonical SMILES

CCN1CC=C(C2=CC=CC=C21)C=CC(=CC=C3C=CN(C4=CC=CC=C34)CC)C5=CCN(C6=CC=CC=C56)CC.[I-].[I-]

Origin of Product

United States

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